molecular formula C16H9ClFNO2 B2591629 5-Chloroquinolin-8-yl 2-fluorobenzoate CAS No. 446269-93-8

5-Chloroquinolin-8-yl 2-fluorobenzoate

Cat. No.: B2591629
CAS No.: 446269-93-8
M. Wt: 301.7
InChI Key: AOGLGFWRFTWIRI-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2-fluorobenzoate is an organic compound with the molecular formula C16H9ClFNO2. It is recognized for its potential in various fields of research and industry. Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are useful for anticancer drug development .


Synthesis Analysis

The title ester was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The fluoroquinoline-derivative was obtained by a direct reaction of 2-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline in the presence of triethylamine as base .


Molecular Structure Analysis

The structure of the title compound was assigned by diverse spectroscopic techniques . A crystallographic study was undertaken and its supramolecular characteristics were analyzed . The central ester fragment C8/O1/C10(O2)/C11 is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å and it makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .

Scientific Research Applications

Anticancer Potential

  • Structural Analysis for Drug Development : The structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate, prepared through the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline, is significant for anticancer drug development. Its supramolecular characteristics, confirmed by various spectroscopic techniques, include non-classical hydrogen bonds and halogen…halogen interactions (Moreno-Fuquen et al., 2017).

Antimicrobial Applications

  • Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives : A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which include 5-chloroquinolin-8-yl moieties, demonstrated significant antimicrobial activity. This suggests potential uses in developing new antimicrobial agents (Ansari & Khan, 2017).

Corrosion Inhibition

  • Use in Corrosion Inhibition : 8-Hydroxyquinoline derivatives, including (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, have been synthesized for use as corrosion inhibitors of mild steel in hydrochloric acid. These compounds form protective layers on metal surfaces, showcasing their potential in industrial applications (Rbaa et al., 2019).

Synthesis and Transformations

  • Novel Compound Synthesis : The synthesis of novel compounds, such as 3-amino-7-fluoro-2-methylquinazolin-4(3H)-one from 2-amino-7-fluorobenzoic acid, includes processes involving chloroquinolin. Such syntheses contribute to the exploration of new chemical entities for various applications (Xi, 2014).

Antitumor and Antimicrobial Properties

  • Novel Pyrazoline Derivatives : A new series of NH-pyrazoline derivatives containing 4-aryloxy-7-chloroquinoline exhibited remarkable antitumor activity against cancer cell lines, suggesting their utility in cancer therapy (Montoya et al., 2014).
  • Broad Spectrum Antimicrobial Potency : Some quinoline-based derivatives have shown broad-spectrum antimicrobial potency, indicating their application in combating microbial infections (Desai et al., 2012).

Fluorescence and Detection Applications

  • Fluorescence Properties for Bioconjugation : Certain quinoline derivatives, such as 3-benzoxa/thiazol-2-ylquinolinemaleimides, exhibit enhanced fluorescence upon thiol addition. This suggests their potential use in sensitive detection and quantitation in biological systems (Nair & Rajasekharan, 2004).

Future Directions

The N-heterocycles such as quinolines are important starting pharmacophores for preparing therapeutic agents with a wide spectrum of biological activities . The incorporation of diverse halogen atoms into their structures, especially chlorine and fluorine, can lead to important changes in their chemical, pharmacological, and physical properties . Therefore, the future directions of research on 5-Chloroquinolin-8-yl 2-fluorobenzoate could involve further exploration of its potential in drug development, particularly in the field of anticancer therapeutics .

Biochemical Analysis

Biochemical Properties

It is known that the structure of this compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.

Molecular Mechanism

It is known that the compound forms non-classical hydrogen bonds and has a halogen-halogen distance less than the sum of the van der Waals radii . These characteristics suggest that it may have unique binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLGFWRFTWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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